4-Ethyl-2,6-dimethylheptane

Description

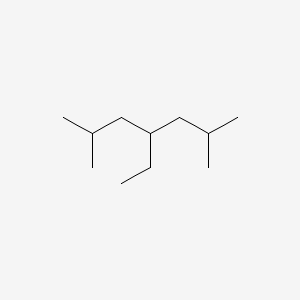

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-31-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

4-ethyl-2,6-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-11(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3 |

InChI Key |

GBSGJLJGXHBTQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,6-dimethylheptane

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-2,6-dimethylheptane, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, details relevant experimental methodologies, and presents a logical workflow for the characterization of branched alkanes.

Core Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1] Alkanes, being saturated hydrocarbons, are generally characterized by their low reactivity and non-polar nature.[2] The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [3] |

| Boiling Point | 171.7 °C | [1] |

| Melting Point | -57.06 °C (estimate) | [4] |

| Density | 0.7391 g/cm³ | [4] |

| Refractive Index | 1.4149 | [4] |

| Solubility in Water | Insoluble | [2][5][6][7] |

| Solubility in Organic Solvents | Soluble | [5][7] |

Experimental Protocols

The characterization of this compound and similar branched alkanes relies on standard organic chemistry techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and effective technique.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample vial (e.g., a small test tube or Durham tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

High-boiling point oil (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the sample vial.

-

A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end submerged in the liquid.

-

The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in an oil bath or a Thiele tube filled with a high-boiling point oil.

-

The oil bath is heated gently and steadily. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Upon further heating, the vapor pressure of the sample will increase. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a mixture. For a branched alkane like this compound, GC-MS can confirm its identity and purity.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS) detector.

-

Helium or another inert gas as the carrier gas.

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph. The high temperature vaporizes the sample.

-

Separation: The vaporized sample is carried by the inert gas through the capillary column. Separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase lining the column. Generally, compounds with lower boiling points and weaker interactions with the stationary phase elute first.

-

Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer.

-

Ionization: The molecules are bombarded with electrons (Electron Ionization - EI) or subjected to a softer ionization technique, causing them to form charged ions (molecular ions and fragment ions).

-

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

-

Data Analysis: The retention time (the time it takes for the compound to travel through the column) and the mass spectrum are used to identify the compound. The mass spectrum of the unknown can be compared to a library of known spectra for positive identification. The peak area in the chromatogram is proportional to the amount of the compound present, allowing for quantification.

Logical Workflow for Branched Alkane Characterization

The following diagram illustrates a typical workflow for the characterization and analysis of a branched alkane like this compound.

References

- 1. This compound [chemister.ru]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. This compound | C11H24 | CID 53423893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-dimethyl-4-ethylheptane [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,6-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Ethyl-2,6-dimethylheptane, a branched alkane. Due to the absence of a direct, established synthesis in the current literature, this document outlines a robust three-step approach commencing with a Grignard reaction, followed by dehydration, and concluding with catalytic hydrogenation. This guide is intended to serve as a practical resource, offering detailed experimental protocols and characterization data to facilitate its synthesis in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the following three-step reaction sequence:

-

Step 1: Grignard Reaction. The synthesis initiates with the reaction of isobutylmagnesium bromide with 4-methyl-2-pentanone. This nucleophilic addition to the ketone forms the tertiary alcohol, 4-ethyl-2,6-dimethylheptan-4-ol.

-

Step 2: Dehydration. The tertiary alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of alkene isomers, predominantly the more substituted 4-ethyl-2,6-dimethylhept-3-ene.

-

Step 3: Catalytic Hydrogenation. The final step involves the catalytic hydrogenation of the alkene mixture to produce the saturated alkane, this compound.

The overall synthetic scheme is depicted below.

An In-depth Technical Guide to 4-Ethyl-2,6-dimethylheptane (CAS: 61868-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,6-dimethylheptane, identified by the CAS number 61868-31-3, is a branched-chain alkane, a class of saturated hydrocarbons.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fourth position and two methyl groups at the second and sixth positions.[3] This compound is a colorless liquid and, like other alkanes, is non-polar. While not a primary focus in drug development, its properties as a hydrocarbon make it relevant in contexts such as solvent studies, and as a reference compound in analytical chemistry. This guide provides a comprehensive overview of its known chemical and physical properties.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in a laboratory or industrial setting.

| Property | Value | Source |

| CAS Number | 61868-31-3 | [1][2] |

| Molecular Formula | C11H24 | [1][3] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 171.7 °C | [3] |

| Synonyms | 2,6-DIMETHYL-4-ETHYLHEPTANE | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, likely due to its niche applications. However, general methods for the synthesis of branched alkanes can be applied. A common approach is through Grignard reactions, where an alkyl magnesium halide is reacted with a suitable ketone or aldehyde, followed by dehydration and hydrogenation.

A plausible, though not specifically cited, synthesis workflow for a related compound, 2,6-dimethylheptane, involves the coupling of isobutyl magnesium bromide with ethyl formate (B1220265) to produce 2,6-dimethylheptanol-4.[4] This intermediate is then hydrogenated to yield the alkane.[4]

Below is a conceptual workflow for the synthesis of a branched alkane, which could be adapted for this compound.

Caption: Conceptual synthesis workflow for a branched alkane.

Potential Applications

While specific high-impact applications for this compound are not widely reported, related branched alkanes are utilized in several areas:

-

Fuel Additives: The branched structure of similar alkanes can enhance combustion efficiency and increase the octane (B31449) rating when blended with gasoline.

-

Solvents: Due to their non-polar nature and ability to dissolve various organic compounds, they can be used as solvents in industrial applications.

-

Chemical Intermediates: They can serve as precursors for the synthesis of other organic compounds in chemical manufacturing.

Safety and Handling

A safety data sheet for the isomeric compound 2,6-Dimethylheptane indicates that it is a flammable liquid and vapor.[5] It may be fatal if swallowed and enters airways, and is harmful if inhaled.[5] Standard laboratory safety precautions for handling flammable and potentially toxic organic compounds should be followed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.[5]

Signaling Pathways and Biological Activity

There is currently no significant scientific literature available that describes the involvement of this compound in any biological signaling pathways or that details any specific biological activity. As a simple hydrocarbon, it is not expected to have specific interactions with biological receptors in the same manner as complex drug molecules. Its biological effects would likely be related to its properties as a non-polar solvent, which could disrupt cell membranes at high concentrations.

Below is a diagram illustrating the general lack of specific interaction with a signaling pathway.

Caption: General interaction of a non-polar alkane with a cell.

Conclusion

This compound is a branched-chain alkane with well-defined physical properties but limited documented applications in drug development or as a biologically active compound. Its primary relevance to researchers is likely as a reference standard, a non-polar solvent, or a starting material for chemical synthesis. Further research would be necessary to uncover any novel applications or biological interactions of this compound.

References

An In-depth Technical Guide to the Physical Properties of Undecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C₁₁H₂₄) is an alkane hydrocarbon with 159 structural isomers.[1] As nonpolar molecules, the physical properties of these isomers are primarily governed by the extent and nature of their branching, which influences the strength of intermolecular van der Waals forces. This guide provides a comprehensive overview of the key physical properties of n-undecane and a selection of its isomers, details the experimental protocols for their determination, and illustrates the structure-property relationships.

Structure-Property Relationships

The degree of branching in undecane isomers significantly impacts their physical properties. Generally, as branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces. Consequently, branched isomers typically exhibit lower boiling points, melting points, and viscosities compared to their straight-chain counterpart, n-undecane.[2][3]

However, in the case of melting points, molecular symmetry also plays a crucial role. Highly symmetrical isomers can pack more efficiently into a crystal lattice, resulting in a higher melting point than less symmetrical branched isomers and sometimes even higher than the linear isomer.[4]

Quantitative Data on Physical Properties

Table 1: Boiling Point, Melting Point, and Density of Undecane Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 4-Ethyloctane | 15869-86-0 | 163.6 - 168 | -87.69 | 0.733 - 0.734 |

| 4-Propyloctane | 17302-13-5 | 187 | - | 0.7447 |

| 5-Propylnonane (B3059404) | 998-35-6 | 197 | -50.8 (est.) | 0.751 - 0.756 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 17302-18-0 | 182 | - | 0.747 |

| 2,2,3,3-Tetramethylheptane (B15455336) | 61868-40-4 | 181 | - | 0.769 |

| 3,3,5,5-Tetramethylheptane | 61868-61-9 | 178 | - | 0.767 |

Data sourced from[2][5][6][7][8][9]. Note: Some values are estimated and should be considered with caution.

Table 2: Refractive Index, Viscosity, and Surface Tension of Undecane Isomers

| Isomer Name | Refractive Index (n_D) | Viscosity (mPa·s) | Surface Tension (mN/m) |

| n-Undecane | 1.417 | 1.098 (at 25 °C) | 24.66 (at 20 °C) |

| 4-Ethyloctane | 1.412 - 1.4131 | - | - |

| 5-Propylnonane | 1.4217 - 1.423 | - | - |

| 2,2,3,3-Tetramethylheptane | 1.431 | - | - |

| 3,3,5,5-Tetramethylheptane | 1.431 | - | - |

Data sourced from[2][5][10][7][8][9][11]. Note: Data for viscosity and surface tension of branched isomers is limited.

Experimental Protocols

The determination of the physical properties of undecane isomers involves a range of established experimental techniques.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology:

-

A small amount of the undecane isomer is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is then slowly reduced. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.[1]

Methodology:

-

A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1]

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.[1]

Methodology:

-

A pycnometer, a flask with a precise and known volume, is cleaned, dried, and weighed empty.

-

It is then filled with the liquid undecane isomer at a specific temperature.

-

The filled pycnometer is weighed.

-

The mass of the isomer is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer.[1]

Determination of Viscosity (Capillary Viscometer)

Principle: Viscosity is a measure of a fluid's resistance to flow. Capillary viscometers measure the time it takes for a known volume of liquid to flow through a capillary of a known diameter.[7][12]

Methodology:

-

The viscometer is filled with the undecane isomer, and the sample is allowed to thermally equilibrate in a constant-temperature bath.

-

The liquid is drawn up into the wider arm of the U-tube to a point above the upper timing mark.

-

The time taken for the liquid to flow between the upper and lower timing marks is measured.

-

The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.[12]

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a measure of how much the path of light is bent, or refracted, when entering a material.[13]

Methodology:

-

A few drops of the liquid undecane isomer are placed on the prism of the Abbe refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Determination of Surface Tension (Pendant Drop Method)

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The shape of a pendant drop of a liquid is determined by the balance between surface tension and gravity.[14][15]

Methodology:

-

A drop of the undecane isomer is formed at the tip of a vertically mounted needle.

-

An image of the drop is captured by a camera.

-

The shape of the drop is analyzed by software that fits the profile to the Young-Laplace equation.

-

The surface tension is calculated from the shape of the drop and the known density of the liquid.[14]

Visualizations

Relationship Between Branching and Boiling Point

The following diagram illustrates the general trend of decreasing boiling point with an increasing number of methyl branches on the decane (B31447) backbone.

Experimental Workflow for Isomer Characterization

The following diagram outlines a typical workflow for the experimental characterization of the physical properties of an undecane isomer.

References

- 1. Octane, 4-propyl- | C11H24 | CID 300478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,5,5-tetramethylheptane [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. 5-Butyl-5-propylnonane | C16H34 | CID 57171316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 15869-86-0 CAS MSDS (4-ETHYLOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-propylnonane [stenutz.eu]

- 8. 5-propylnonane CAS#: 998-35-6 [m.chemicalbook.com]

- 9. 2,2,3,3-tetramethylheptane [stenutz.eu]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Ethyloctane|lookchem [lookchem.com]

- 12. 2,2,3,5-Tetramethylheptane | C11H24 | CID 545795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,2,3,3-tetramethylheptane [chemicalbook.com]

- 14. (4S)-4-ethyloctane | C10H22 | CID 96562968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5-propylnonane | 998-35-6 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,6-dimethylheptane

This technical guide provides a comprehensive overview of the molecular structure, properties, and identification of 4-Ethyl-2,6-dimethylheptane, geared towards researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is a branched-chain alkane. Its systematic IUPAC name indicates a heptane (B126788) backbone with an ethyl group at the fourth carbon and methyl groups at the second and sixth carbon atoms.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₂₄[1][2] |

| CAS Number | 61868-31-3[1][3] |

| Synonyms | 2,6-DIMETHYL-4-ETHYLHEPTANE[1] |

| Canonical SMILES | CCC(CC(C)C)CC(C)C[1] |

| Structural Formula | (CH₃)₂CHCH₂CH(CH₂CH₃)CH₂CH(CH₃)₂[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are characteristic of a saturated hydrocarbon of its size.

| Property | Value |

| Molecular Weight | 156.31 g/mol [1] |

| Boiling Point | 170 - 171.7 °C[2][4] |

| Melting Point | -57.06 °C (estimated)[4] |

| Density | 0.7391 g/cm³[4] |

| Refractive Index | 1.4149[4] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the connectivity of the atoms within the molecule.

Synthesis and Experimental Protocols

As a saturated hydrocarbon, 4-Ethyl-2,3-dimethylheptane, a similar compound, undergoes typical alkane reactions such as combustion, halogenation under UV light, and cracking at high temperatures.[6]

Applications and Biological Relevance

Due to its branched structure, this compound and similar compounds are primarily utilized in industrial applications. For instance, the related isomer 4-Ethyl-2,3-dimethylheptane is used as a fuel additive to enhance combustion efficiency and as a solvent.[6]

There is no information in the public domain to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its relevance to drug development would likely be as an inert solvent or excipient in formulation studies, rather than as an active pharmaceutical ingredient.

Spectroscopic Data

While specific spectroscopic data for this compound is not provided in the search results, the structure suggests characteristic signals in NMR and mass spectrometry that would be expected for a branched alkane of this nature. Analysis of related compounds indicates that near-infrared absorption spectra can be used to identify the number of methyl, methylene, and methine groups in the molecule.[5]

References

- 1. This compound | C11H24 | CID 53423893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemister.ru]

- 3. This compound | CAS#:61868-31-3 | Chemsrc [chemsrc.com]

- 4. 2,6-dimethyl-4-ethylheptane [m.chemicalbook.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24) is an alkane hydrocarbon with 159 structural isomers. As non-polar molecules, the physicochemical properties of these isomers, particularly their boiling points, are of significant interest in various scientific fields, including materials science, chromatography, and as reference compounds in the petroleum industry. This guide provides a detailed overview of the isomers of undecane, their respective boiling points, the experimental methods for their determination, and the structural factors influencing these properties.

The Isomers of Undecane and Their Boiling Points

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For the isomers of undecane, the boiling point is primarily influenced by the strength of the intermolecular van der Waals forces. The structure of the isomer plays a crucial role in determining the magnitude of these forces.

Generally, a more linear or less branched structure allows for a larger surface area and closer packing between molecules, leading to stronger van der Waals forces and, consequently, a higher boiling point. Conversely, increased branching results in a more compact, spherical shape with a smaller surface area, which reduces the effectiveness of these intermolecular attractions, thus lowering the boiling point.

| Isomer Name | CAS Number | Boiling Point (°C) |

| n-Undecane | 1120-21-4 | 196 |

| 2-Methyldecane | 6975-98-0 | 189.3[1] |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[2][3][4] |

| 4-Methyldecane | 2847-72-5 | 187.0 - 188.7[5] |

| 5-Methyldecane | 13151-35-4 | 186.1[6][7][8] |

| 2,3-Dimethylnonane (B13832861) | 2884-06-2 | 186 - 186.9[9][10][11][12][13] |

| 2,4-Dimethylnonane | 17302-26-0 | 182.5 |

| 2,5-Dimethylnonane (B101607) | 17302-27-1 | 180[14][15] |

| 3,3-Dimethylnonane | 17302-17-9 | 185.3 |

| 3,4-Dimethylnonane | 17302-22-6 | 185.7 |

| 3,5-Dimethylnonane | 17302-23-7 | 180[16][17] |

| 4,4-Dimethylnonane | 17302-18-0 | 183.3 |

| 4,5-Dimethylnonane | 17302-24-8 | 184.5 |

| 5,5-Dimethylnonane | 17302-19-1 | 182.5 |

| 3-Ethylnonane | 17302-11-3 | 188 - 188.9[18][19] |

| 2,2,4-Trimethyloctane (B14720532) | 18932-14-4 | 171.5[20] |

| 2,4,6-Trimethyloctane | 62016-37-9 | 171 - 173[21] |

| 2,4,7-Trimethyloctane | 62016-38-0 | 171.6[22] |

Experimental Protocols for Boiling Point Determination

The determination of an accurate boiling point is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice often depending on the quantity of the substance available and the required precision.

Distillation Method

This method is suitable when a relatively large sample (typically > 5 mL) is available and purification is also desired.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The undecane isomer, along with a few boiling chips or a magnetic stir bar, is placed in the distilling flask.

-

The apparatus is heated gently.

-

As the liquid boils and the vapor travels into the condenser, the temperature reading on the thermometer will rise and then stabilize.

-

The temperature at which the vapor and liquid are in equilibrium, and a steady distillation rate is observed, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Capillary Method (Siwoloboff Method)

This micro-method is ideal when only a small amount of the sample is available.

-

Apparatus: A Thiele tube or a melting point apparatus, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of the liquid undecane isomer are placed in the small test tube.

-

The capillary tube is placed, open end down, into the liquid.

-

The test tube is attached to the thermometer and heated in a bath (e.g., mineral oil in a Thiele tube).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside it expands.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.

-

Structure-Property Relationship Visualization

The following diagram illustrates the relationship between the degree of branching in undecane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, leading to a decrease in the surface area available for intermolecular interactions (van der Waals forces). This weakening of intermolecular forces results in a lower boiling point.

Experimental Workflow for Isomer Characterization

The logical workflow for the characterization of a synthesized or isolated undecane isomer would typically involve a series of analytical techniques to confirm its structure and purity before determining its physical properties.

References

- 1. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]

- 3. 3-Methyldecane|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 4-methyl decane, 2847-72-5 [thegoodscentscompany.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. 5-methyl decane, 13151-35-4 [thegoodscentscompany.com]

- 9. 2,3-dimethylnonane | 2884-06-2 [chemicalbook.com]

- 10. 2884-06-2 2,3-dimethylnonane 2,3-dimethylnonane - CAS Database [chemnet.com]

- 11. 2,3-Dimethylnonane (2884-06-2) for sale [vulcanchem.com]

- 12. chembk.com [chembk.com]

- 13. guidechem.com [guidechem.com]

- 14. 2,5-dimethylnonane [stenutz.eu]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. 3,5-dimethylnonane [chemicalbook.com]

- 17. 3,5-dimethylnonane [m.chemicalbook.com]

- 18. 3-Ethylnonane (17302-11-3) for sale [vulcanchem.com]

- 19. Page loading... [wap.guidechem.com]

- 20. 2,2,4-trimethyloctane [chemister.ru]

- 21. 2,4,6-trimethyl octane, 62016-37-9 [thegoodscentscompany.com]

- 22. guidechem.com [guidechem.com]

Technical Data Sheet: 4-Ethyl-2,6-dimethylheptane

To the intended audience of researchers, scientists, and drug development professionals: The following is a summary of publicly available data for 4-Ethyl-2,6-dimethylheptane. A comprehensive literature review reveals a significant lack of in-depth research on this compound, particularly concerning its biological activity, potential therapeutic applications, and associated signaling pathways. The information available is primarily limited to basic physicochemical properties, and as such, the creation of an in-depth technical guide or whitepaper as requested is not feasible based on current scientific literature.

Chemical Identity and Physical Properties

This compound is a saturated branched-chain alkane. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61868-31-3 | PubChem[1] |

| Boiling Point | 171.7 °C | ChemSrc[2], ChemDB[3] |

| Structural Formula | (CH₃)₂CHCH₂CH(CH₂CH₃)CH₂CH(CH₃)₂ | ChemDB[3] |

| SMILES | CCC(CC(C)C)CC(C)C | PubChem[1] |

| InChIKey | GBSGJLJGXHBTQQ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Data

No quantitative data from analytical experiments such as NMR, IR, or mass spectrometry for this compound were found in the public domain.

Biological Activity and Toxicological Information

There is no available information in the reviewed scientific literature regarding any biological activity, pharmacological effects, or toxicological studies of this compound. Consequently, no signaling pathways involving this compound have been described.

Logical Workflow for Compound Identification

While no experimental workflows for this specific molecule were found, a general logical workflow for the identification and characterization of a simple alkane like this compound can be proposed.

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a simple alkane.

References

Spectroscopic Profile of 4-Ethyl-2,6-dimethylheptane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-2,6-dimethylheptane (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ).[1] Due to the absence of direct experimental spectra in the public domain, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers in the fields of chemical analysis, drug development, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and correlation with typical spectroscopic values for similar branched alkanes.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit complex signal overlap, a common feature for branched alkanes.[2] Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.

| Protons (Label) | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |

| a | 0.85 - 0.95 | Doublet | 12H |

| b | 1.45 - 1.60 | Multiplet | 2H |

| c | 1.10 - 1.25 | Multiplet | 4H |

| d | 1.25 - 1.40 | Multiplet | 1H |

| e | 0.80 - 0.90 | Triplet | 3H |

| f | 1.20 - 1.35 | Multiplet | 2H |

Predicted in a standard non-aromatic solvent like CDCl₃.

Structure with Proton Labels:

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to show distinct signals for each chemically non-equivalent carbon atom.

| Carbon (Label) | Chemical Shift (δ, ppm) (Predicted Range) |

| 1, 1', 7, 7' | 22 - 25 |

| 2, 6 | 28 - 32 |

| 3, 5 | 40 - 45 |

| 4 | 35 - 40 |

| 8 | 25 - 30 |

| 9 | 10 - 15 |

Predicted in a standard non-aromatic solvent like CDCl₃.

Structure with Carbon Labels:

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of branched alkanes is typically extensive, often resulting in a weak or absent molecular ion peak.[3]

| m/z | Ion | Notes |

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) - Expected to be of low abundance. |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 113 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 99 | [M - C₄H₉]⁺ | Loss of a butyl radical from cleavage at the ethyl branch. |

| 85 | [C₆H₁₃]⁺ | Fragmentation leading to a stable secondary carbocation. |

| 71 | [C₅H₁₁]⁺ | Fragmentation leading to a stable secondary carbocation. |

| 57 | [C₄H₉]⁺ | Abundant peak corresponding to the tert-butyl cation or isobutyl cation, often the base peak in branched alkanes. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, another common and stable fragment. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is typically simple, characterized by C-H stretching and bending vibrations.[4]

| Wavenumber (cm⁻¹) (Predicted Range) | Vibration | Intensity |

| 2960 - 2850 | C-H stretch | Strong |

| 1470 - 1450 | C-H bend (scissoring) | Medium |

| 1385 - 1375 | C-H rock (methyl) | Medium-Weak |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid alkane samples like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent proton signals that would overwhelm the analyte signals.[5] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field and improve spectral resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters for a routine ¹H spectrum include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For quantitative analysis, a longer relaxation delay (5 times the longest T1) and a 90° pulse angle are necessary.[6]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

A typical acquisition may involve a 30-45° pulse angle, a relaxation delay of 2 seconds, and several hundred to several thousand scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from any impurities. For direct infusion, the sample is vaporized in a heated inlet.

-

Ionization:

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy (FT-IR)

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample directly onto one of two IR-transparent salt plates (e.g., NaCl or KBr).

-

Place the second salt plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Sample Preparation (ATR):

-

Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This is necessary to subtract the absorbance of the apparatus and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis:

-

The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to specific molecular vibrations to confirm the presence of functional groups. For an alkane, the primary interest is in the C-H stretching and bending regions.[4]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification of an unknown organic compound.

Caption: General workflow for spectroscopic identification of an organic compound.

References

- 1. This compound | C11H24 | CID 53423893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. scribd.com [scribd.com]

- 6. books.rsc.org [books.rsc.org]

- 7. drawellanalytical.com [drawellanalytical.com]

The Thermodynamics of Branched Alkanes: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of branched alkanes. It has long been established that branched alkanes are thermodynamically more stable than their linear isomers, a phenomenon with significant implications in fields ranging from petroleum chemistry to medicinal chemistry. This document summarizes key thermodynamic parameters, details the experimental and theoretical methodologies used to determine these properties, and provides visual representations of the underlying principles. All quantitative data are presented in structured tables for ease of comparison, and key experimental and logical workflows are illustrated using diagrams.

Introduction: The Stability of Branched Alkanes

Alkanes, the simplest class of hydrocarbons, exhibit fascinating variations in their thermodynamic properties based on their molecular structure. A key principle is that branched-chain alkanes are generally more thermodynamically stable than their straight-chain counterparts with the same number of carbon atoms.[1][2] This increased stability is reflected in their lower standard enthalpies of formation and heats of combustion.[3][4] The reasons for this enhanced stability are multifaceted and have been a subject of considerable discussion in chemical literature. Key contributing factors include electron correlation effects, electrostatic interactions, and differences in steric energy.[5][6][7] More compact, branched structures lead to a decrease in the molecular surface area per atom, resulting in a lower overall energy state.[6]

This guide will delve into the core thermodynamic properties of branched alkanes, namely:

-

Standard Enthalpy of Formation (ΔHf°)

-

Standard Molar Entropy (S°)

-

Standard Gibbs Free Energy of Formation (ΔGf°)

-

Molar Heat Capacity (Cp)

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties of selected branched alkanes from C4 to C10 at 298.15 K and 1 bar. These values have been compiled from various sources and provide a basis for comparing the effects of branching on thermodynamic stability.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Branched Alkanes (gas phase, kJ/mol)

| Alkane | IUPAC Name | ΔHf° (kJ/mol) |

| C4H10 | Isobutane (2-Methylpropane) | -134.2 |

| C5H12 | Isopentane (2-Methylbutane) | -153.3 |

| Neopentane (2,2-Dimethylpropane) | -166.0 | |

| C6H14 | Isohexane (2-Methylpentane) | -174.5 |

| 3-Methylpentane | -171.9 | |

| 2,2-Dimethylbutane | -185.8 | |

| 2,3-Dimethylbutane | -179.1 | |

| C7H16 | 2-Methylhexane | -195.0 |

| 3-Methylhexane | -192.3 | |

| 2,2-Dimethylpentane | -206.3 | |

| 2,3-Dimethylpentane | -199.2 | |

| 2,4-Dimethylpentane | -203.8 | |

| 3,3-Dimethylpentane | -201.7 | |

| 3-Ethylpentane | -190.0 | |

| 2,2,3-Trimethylbutane | -204.2 | |

| C8H18 | 2-Methylheptane | -215.5 |

| 3-Methylheptane | -212.8 | |

| 4-Methylheptane | -212.0 | |

| 2,2-Dimethylhexane | -226.4 | |

| 2,3-Dimethylhexane | -219.7 | |

| 2,4-Dimethylhexane | -224.3 | |

| 2,5-Dimethylhexane | -221.3 | |

| 3,3-Dimethylhexane | -222.2 | |

| 3,4-Dimethylhexane | -217.6 | |

| 2,2,3-Trimethylpentane | -225.9 | |

| 2,2,4-Trimethylpentane | -224.1 | |

| 2,3,3-Trimethylpentane | -221.8 | |

| 2,3,4-Trimethylpentane | -219.7 | |

| C9H20 | 2-Methyloctane | -236.0 |

| 2,2,5-Trimethylhexane | -242.3 | |

| C10H22 | 2,2,3,3-Tetramethylhexane | -261.1 |

Note: Data compiled and averaged from multiple sources. Minor variations may exist between different references.

Table 2: Standard Molar Entropy (S°) of Branched Alkanes (gas phase, J/mol·K)

| Alkane | IUPAC Name | S° (J/mol·K) |

| C4H10 | Isobutane (2-Methylpropane) | 294.6 |

| C5H12 | Isopentane (2-Methylbutane) | 343.6 |

| Neopentane (2,2-Dimethylpropane) | 306.4 | |

| C6H14 | Isohexane (2-Methylpentane) | 387.3 |

| 3-Methylpentane | 382.4 | |

| 2,2-Dimethylbutane | 358.2 | |

| 2,3-Dimethylbutane | 369.5 | |

| C7H16 | 2-Methylhexane | 423.1 |

| 3-Methylhexane | 427.8 | |

| 2,2-Dimethylpentane | 400.8 | |

| 2,3-Dimethylpentane | 412.1 | |

| 2,4-Dimethylpentane | 409.2 | |

| 3,3-Dimethylpentane | 398.7 | |

| 3-Ethylpentane | 419.7 | |

| 2,2,3-Trimethylbutane | 391.2 | |

| C8H18 | 2-Methylheptane | 461.5 |

| 3-Methylheptane | 466.1 | |

| 4-Methylheptane | 466.1 | |

| 2,2-Dimethylhexane | 439.3 | |

| 2,3-Dimethylhexane | 450.6 | |

| 2,4-Dimethylhexane | 447.7 | |

| 2,5-Dimethylhexane | 444.8 | |

| 3,3-Dimethylhexane | 437.2 | |

| 3,4-Dimethylhexane | 454.4 | |

| 2,2,3-Trimethylpentane | 429.7 | |

| 2,2,4-Trimethylpentane | 424.7 | |

| 2,3,3-Trimethylpentane | 427.2 | |

| 2,3,4-Trimethylpentane | 441.8 | |

| C9H20 | 2-Methyloctane | 500.0 |

| 2,2,5-Trimethylhexane | 479.9 | |

| C10H22 | 2,2,3,3-Tetramethylhexane | 465.3 |

Note: Data compiled and averaged from multiple sources.[3][5] Minor variations may exist between different references.

Table 3: Standard Gibbs Free Energy of Formation (ΔGf°) of Branched Alkanes (gas phase, kJ/mol)

| Alkane | IUPAC Name | ΔGf° (kJ/mol) |

| C4H10 | Isobutane (2-Methylpropane) | -20.8 |

| C5H12 | Isopentane (2-Methylbutane) | -12.2 |

| Neopentane (2,2-Dimethylpropane) | -14.9 | |

| C6H14 | Isohexane (2-Methylpentane) | -4.2 |

| 3-Methylpentane | -2.5 | |

| 2,2-Dimethylbutane | -9.2 | |

| 2,3-Dimethylbutane | -5.9 | |

| C7H16 | 2-Methylhexane | 3.8 |

| 3-Methylhexane | 5.4 | |

| 2,2-Dimethylpentane | -2.5 | |

| 2,3-Dimethylpentane | 1.3 | |

| 2,4-Dimethylpentane | -0.4 | |

| 3,3-Dimethylpentane | 0.8 | |

| 3-Ethylpentane | 7.9 | |

| 2,2,3-Trimethylbutane | -3.8 | |

| C8H18 | 2-Methylheptane | 11.7 |

| 3-Methylheptane | 13.4 | |

| 4-Methylheptane | 13.4 | |

| 2,2-Dimethylhexane | 5.4 | |

| 2,3-Dimethylhexane | 9.2 | |

| 2,4-Dimethylhexane | 7.1 | |

| 2,5-Dimethylhexane | 10.0 | |

| 3,3-Dimethylhexane | 8.8 | |

| 3,4-Dimethylhexane | 11.7 | |

| 2,2,3-Trimethylpentane | 4.6 | |

| 2,2,4-Trimethylpentane | 1.7 | |

| 2,3,3-Trimethylpentane | 5.4 | |

| 2,3,4-Trimethylpentane | 8.4 | |

| C9H20 | 2-Methyloctane | 19.7 |

| 2,2,5-Trimethylhexane | 13.0 | |

| C10H22 | 2,2,3,3-Tetramethylhexane | 12.1 |

Note: Calculated using ΔGf° = ΔHf° - TΔS° from the data in Tables 1 and 2, with entropy of formation of elements taken into account.[3][8]

Table 4: Molar Heat Capacity (Cp) of Branched Alkanes (gas phase, J/mol·K)

| Alkane | IUPAC Name | Cp (J/mol·K) |

| C4H10 | Isobutane (2-Methylpropane) | 97.5 |

| C5H12 | Isopentane (2-Methylbutane) | 120.3 |

| Neopentane (2,2-Dimethylpropane) | 122.2 | |

| C6H14 | Isohexane (2-Methylpentane) | 144.3 |

| 3-Methylpentane | 143.5 | |

| 2,2-Dimethylbutane | 143.5 | |

| 2,3-Dimethylbutane | 142.7 | |

| C7H16 | 2-Methylhexane | 167.8 |

| 3-Methylhexane | 167.0 | |

| 2,2-Dimethylpentane | 165.7 | |

| 2,3-Dimethylpentane | 165.7 | |

| 2,4-Dimethylpentane | 164.8 | |

| 3,3-Dimethylpentane | 166.1 | |

| 3-Ethylpentane | 165.7 | |

| 2,2,3-Trimethylbutane | 164.0 | |

| C8H18 | 2-Methylheptane | 191.2 |

| 3-Methylheptane | 190.4 | |

| 4-Methylheptane | 190.4 | |

| 2,2-Dimethylhexane | 188.7 | |

| 2,3-Dimethylhexane | 188.7 | |

| 2,4-Dimethylhexane | 187.9 | |

| 2,5-Dimethylhexane | 187.9 | |

| 3,3-Dimethylhexane | 189.1 | |

| 3,4-Dimethylhexane | 188.3 | |

| 2,2,3-Trimethylpentane | 187.0 | |

| 2,2,4-Trimethylpentane | 186.2 | |

| 2,3,3-Trimethylpentane | 187.4 | |

| 2,3,4-Trimethylpentane | 186.6 | |

| C9H20 | 2-Methyloctane | 214.6 |

| 2,2,5-Trimethylhexane | 209.6 | |

| C10H22 | 2,2,3,3-Tetramethylhexane | 230.1 |

Note: Data compiled and averaged from multiple sources.[3][9] Minor variations may exist between different references.

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of a compound is determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter and then applying Hess's Law.[7][10]

Principle: A known mass of the alkane is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Detailed Methodology:

-

Calibration of the Calorimeter:

-

A pellet of a substance with a known heat of combustion, typically benzoic acid, of a precisely known mass (around 1 g) is placed in the sample holder inside the bomb.

-

A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

-

The bomb is sealed and purged with oxygen to remove all nitrogen, then filled with high-pressure (approx. 30 atm) oxygen.[11]

-

The bomb is submerged in a known volume of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The final temperature of the water after combustion is recorded.

-

The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid and the measured temperature change.

-

-

Combustion of the Branched Alkane:

-

A known mass of the liquid branched alkane is placed in a sample holder within the bomb.

-

The same procedure as for the calibration is followed: the bomb is sealed, filled with oxygen, submerged in the water bath, and the initial temperature is recorded.

-

The alkane is ignited, and the final temperature is recorded.

-

-

Calculation of Enthalpy of Combustion (ΔHc°):

-

The heat absorbed by the calorimeter and water (qcal) is calculated using: q_cal = C_cal * ΔT

-

The heat of combustion at constant volume (ΔUc) is the negative of qcal.

-

The enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the following equation, which accounts for the change in the number of moles of gas (Δngas) during the reaction: ΔH_c° = ΔU_c + Δn_gas * R * T

-

-

Calculation of Enthalpy of Formation (ΔHf°):

-

Hess's Law is applied to the combustion reaction. The ΔHf° of the alkane is calculated using the known standard enthalpies of formation of the products (CO2 and H2O) and the experimentally determined ΔHc° of the alkane.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. srd.nist.gov [srd.nist.gov]

- 3. cefrc.princeton.edu [cefrc.princeton.edu]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. biopchem.education [biopchem.education]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

A Technical Guide to the Geochemical Significance of Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction to Branched Alkanes

Branched alkanes are saturated hydrocarbons characterized by a nonlinear carbon skeleton, featuring alkyl groups attached to a main carbon chain.[1][2][3] Unlike their straight-chain counterparts, this branching significantly alters their physical properties, such as boiling point and density.[1][3] In geochemistry, branched alkanes, particularly acyclic isoprenoids, are invaluable molecular fossils, or "biomarkers." They provide critical insights into the origin of organic matter, the redox conditions of depositional environments, and the thermal maturity of sediments and petroleum.[4][5] Their stability allows them to be preserved in the geological record for millions of years, retaining structural information about their biological precursors.

The most geochemically significant branched alkanes are the C19 and C20 isoprenoids, pristane (B154290) (Pr) and phytane (B1196419) (Ph), respectively.[5] These molecules are primarily derived from the phytyl side chain of chlorophyll (B73375), the photosynthetic pigment in plants, algae, and cyanobacteria.[4][5] The relative abundance of pristane to phytane (the Pr/Ph ratio) is a widely used proxy to interpret paleo-depositional conditions.[4][5][6]

Biogenic Sources and Diagenetic Pathways

The journey from a living organism to a biomarker in a rock involves a complex series of transformations known as diagenesis. For pristane and phytane, the primary precursor is phytol (B49457), an isoprenoid alcohol that forms the side chain of chlorophyll.[4]

-

Primary Biological Sources : The main source of phytol is chlorophyll from photosynthetic organisms, including phytoplankton, cyanobacteria, and terrestrial higher plants.[4] During sedimentation, the chlorophyll molecule undergoes hydrolysis, releasing the phytol side chain.

-

Alternative Sources : While chlorophyll is the major contributor, other potential sources for pristane and phytane include archaeal ether lipids and tocopherols (B72186) (Vitamin E).[4][7]

The diagenetic fate of phytol is strongly influenced by the redox potential (the level of oxygen) of the depositional environment.[4][8] This relationship is the foundation of the utility of the Pr/Ph ratio as a geochemical indicator.

-

Oxic Conditions (Oxygen-Rich) : In an oxygen-rich environment, such as a terrestrial swamp or the upper layers of a water column, phytol is oxidized to phytenic acid. Subsequent decarboxylation (loss of a carboxyl group) and reduction lead to the formation of pristane (C19).[4][5]

-

Anoxic Conditions (Oxygen-Poor) : In oxygen-poor environments, like anoxic marine basins or hypersaline lagoons, phytol undergoes reduction and dehydration, primarily forming phytane (C20).[4]

This differential transformation is a cornerstone of organic geochemistry, allowing geoscientists to reconstruct past environmental conditions from the molecular signature of ancient rocks and oils.

Interpretation of Geochemical Data

The analysis of branched alkanes provides several key parameters for characterizing crude oils and source rocks. These quantitative data points are often used in conjunction to build a comprehensive picture of the petroleum system.

The Pristane/Phytane (Pr/Ph) Ratio

The Pr/Ph ratio is the most widely used indicator derived from branched alkanes. It serves as a proxy for the redox conditions of the depositional environment and can also provide clues about the type of organic matter.[4][5]

| Pr/Ph Ratio | Depositional Environment | Organic Matter Input | Redox Conditions |

| > 3.0 | Fluvial, deltaic, peat swamp | Terrigenous, higher plants | Oxic |

| 1.0 - 3.0 | Marine / Lacustrine | Mixed marine and terrestrial | Sub-oxic |

| < 1.0 | Hypersaline or carbonate | Marine (algal/bacterial) | Anoxic |

| < 0.8 | Evaporitic, carbonate | Marine | Strongly Anoxic / Hypersaline |

Table 1: Interpretation of the Pristane/Phytane (Pr/Ph) ratio in non-biodegraded crude oils and source rock extracts.[4][6][9][10][11]

It is crucial to note that thermal maturity can also affect the Pr/Ph ratio, often causing it to decrease with increasing maturity.[5][12] Therefore, this ratio is most reliable when comparing samples of similar thermal maturity.

Isoprenoid vs. n-Alkane Ratios

Ratios of pristane and phytane to adjacent straight-chain (normal) alkanes, such as Pr/n-C17 and Ph/n-C18, provide additional information on source input, thermal maturity, and biodegradation.[4][6]

-

Source and Maturity : In plots of Pr/n-C17 versus Ph/n-C18, oils and source rocks from similar depositional settings tend to cluster together.[13] Oils derived from terrestrial organic matter typically have Pr/n-C17 ratios greater than 1, while marine-derived oils often have ratios less than 0.5.[6][11]

-

Biodegradation : Aerobic bacteria preferentially consume n-alkanes before branched alkanes.[6] Therefore, an increase in the Pr/n-C17 and Ph/n-C18 ratios can indicate the level of biodegradation an oil has experienced.

| Ratio | Interpretation |

| Pr/n-C17 | Values > 1.0 suggest input from terrestrial peat swamps; Values < 0.5 suggest open-water marine conditions.[6][11] |

| Ph/n-C18 | Used in conjunction with Pr/n-C17 to assess source, maturity, and biodegradation.[13] |

| Biodegradation Effect | Both ratios increase as n-alkanes are preferentially removed by microbial action.[6] |

Table 2: Geochemical interpretation of isoprenoid to n-alkane ratios.

Experimental Protocols

The analysis of branched alkanes from geological materials like source rocks or crude oil follows a multi-step process involving extraction, fractionation, and instrumental analysis.

Sample Extraction: Soxhlet Method

Soxhlet extraction is a classic and robust method for isolating soluble organic compounds (bitumen) from a solid rock matrix.[14]

-

Preparation : The rock sample is crushed and finely ground to increase surface area. The powder is placed in a porous cellulose (B213188) thimble.

-

Apparatus Setup : The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is fitted onto a flask containing a suitable solvent, typically a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 9:1 v/v).[15][16] A condenser is placed on top.

-

Extraction Cycle : The solvent in the flask is heated to a boil.[14][17] The solvent vapor travels up a side arm, cools in the condenser, and drips down into the thimble, immersing the sample in fresh, warm solvent.

-

Siphoning : When the solvent in the chamber reaches a specific level, it is siphoned back into the boiling flask, carrying the extracted organic compounds with it.[14]

-

Duration : This cycle repeats automatically for an extended period (typically 24-72 hours) to ensure complete extraction of the bitumen.[14][15]

-

Recovery : After extraction, the solvent containing the total lipid extract (TLE) is collected from the flask.

Fractionation and Analysis

The TLE is a complex mixture and must be separated into different compound classes before analysis.

-

Asphaltene Removal : Asphaltenes are precipitated from the TLE by adding a non-polar solvent like n-heptane.

-

Column Chromatography : The remaining maltene fraction is separated using column chromatography. The sample is loaded onto a column packed with silica (B1680970) gel and/or alumina.

-

Saturate Fraction : A non-polar solvent (e.g., hexane) is used to elute the saturated hydrocarbons, which include n-alkanes and branched alkanes.

-

Aromatic Fraction : A solvent of intermediate polarity (e.g., DCM) is used to elute aromatic hydrocarbons.

-

Polar (NSO) Fraction : A polar solvent (e.g., methanol) is used to elute the polar compounds containing nitrogen, sulfur, and oxygen.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The saturate fraction is concentrated and injected into a GC-MS system.

-

Gas Chromatography (GC) : The compounds are separated based on their boiling points and interaction with a capillary column (e.g., a 30 m non-polar column).[18]

-

Mass Spectrometry (MS) : As compounds elute from the GC, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z). Alkanes produce characteristic fragment ions at m/z 57, 71, and 85.[18] Pristane and phytane can be identified by their unique retention times and mass spectra.

-

References

- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 2. Branched Chain Alkane Definition [thoughtco.com]

- 3. youtube.com [youtube.com]

- 4. Phytane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. seahipublications.org [seahipublications.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Geochemistry and Oil-Source Correlation of Oil Seepages and Potential Source Rocks in Qiangtang Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 15. Comparing Extraction Methods for Biomarker Steroid Characterisation from Soil and Slurry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Soxhlet Extraction of Lipid Biomarkers from Sediment [jove.com]

- 17. hielscher.com [hielscher.com]

- 18. benchchem.com [benchchem.com]

The Uncharted Territory of 4-Ethyl-2,6-dimethylheptane in Nature: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of natural products chemistry, the identification and characterization of novel compounds from biological sources remain a cornerstone of scientific discovery. This technical guide addresses the current state of knowledge regarding the natural occurrence of the branched-chain alkane, 4-Ethyl-2,6-dimethylheptane. Despite a comprehensive search of scientific literature and chemical databases, there is currently no available evidence to suggest that this compound is a naturally occurring compound. This document summarizes the absence of data and provides a framework for potential future investigations.

Physicochemical Properties

While no natural sources have been identified, the fundamental physicochemical properties of this compound have been documented in various chemical databases. A summary of these properties is presented below to serve as a reference for any future studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem |

| Molecular Weight | 156.31 g/mol | PubChem |

| CAS Number | 61868-31-3 | PubChem |

| IUPAC Name | This compound | PubChem |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Analysis of Search for Natural Occurrence

A systematic search was conducted across multiple scientific databases and search engines using a variety of keywords, including "natural occurrence of this compound," "this compound in plants," "this compound in insects," "biosynthesis of this compound," "this compound pheromone," and "this compound essential oils." The search yielded no reports of this compound being isolated or identified from any natural source, including but not limited to:

-

Flora: No mention in studies of plant volatiles, essential oils, or other plant-derived extracts.

-

Fauna: No identification as an insect pheromone, kairomone, or allomone, nor as a component of animal-derived secretions.

-

Microorganisms: No reports of its production as a microbial metabolite.

The compound is occasionally referenced in chemical education materials as an example for teaching IUPAC nomenclature of alkanes, but these references do not pertain to its natural occurrence.

Future Directions and Hypothetical Experimental Workflow

Given the lack of existing data, the discovery of this compound in a natural source would be a novel finding. Researchers interested in exploring the potential natural occurrence of this and other branched-chain alkanes could consider the following hypothetical experimental workflow.

Figure 1: A hypothetical workflow for the discovery and identification of this compound from natural sources.

Conclusion

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of 4-Ethyl-2,6-dimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2,6-dimethylheptane is a branched alkane of interest in various fields, including petrochemical analysis and as a potential biomarker or impurity in chemical synthesis. Gas chromatography (GC) is the ideal analytical technique for the separation and quantification of such volatile and semi-volatile hydrocarbons. This application note provides a detailed protocol for the analysis of this compound using a common gas chromatography setup with a nonpolar capillary column and flame ionization detection (FID).

Principle

The separation of branched alkanes by gas chromatography on a nonpolar stationary phase, such as polydimethylsiloxane (B3030410) (e.g., DB-1 or similar), is primarily governed by the compound's boiling point and molecular structure.[1][2] Compounds generally elute in order of increasing boiling point. Branching in the alkane structure tends to lower the boiling point compared to its linear isomer, affecting its retention time. The method described herein utilizes a temperature-programmed elution to ensure the efficient separation of this compound from other components in a mixture.

Experimental Protocols

1. Reagents and Materials

-

Analytical Standard: this compound (CAS No: 61868-31-3).[3]

-

Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher).

-

Gases: Helium or Hydrogen (high purity, 99.999%) as carrier gas; Nitrogen (high purity) as makeup gas; Hydrogen and compressed air for FID.

-

Consumables:

-

GC vials, caps, and septa.

-

Microsyringes for sample injection.

-

Volumetric flasks and pipettes for standard preparation.

-

Syringe filters (0.45 µm, if required for sample cleanup).

-

2. Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) is recommended. The following conditions are a robust starting point for method development.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen[1][4] |

| Flow Rate | 1.0 - 1.2 mL/min (constant flow)[1][4] |

| Column | Nonpolar capillary column (e.g., DB-1, HP-5, or equivalent)[1][4] |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[1][4] |

| Oven Temperature Program | |

| Initial Temperature | 60 °C, hold for 2 minutes[1][4] |

| Ramp Rate | 10 °C/min to 280 °C[5] |

| Final Temperature | 280 °C, hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C[4] |

| Make-up Gas (N₂) | 25 mL/min |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

3. Standard Solution Preparation

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with hexane.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.

4. Sample Preparation

The sample preparation will be matrix-dependent. For liquid samples where this compound is a component, a simple dilution with hexane may be sufficient.

-

Dilute the sample with hexane to a concentration that falls within the linear range of the calibration curve.

-

If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before injection.[6]

5. GC Analysis Procedure

-

Set up the GC instrument with the parameters listed in the table above.

-

Equilibrate the column at the initial oven temperature for at least 10 minutes.

-

Inject the prepared standards, starting with the lowest concentration, to establish the calibration curve.

-

Inject the prepared samples.

-

Integrate the peak corresponding to this compound and quantify using the calibration curve.

Data Presentation

Quantitative data should be organized for clarity. The following tables provide a template for presenting calibration data and sample analysis results.

Table 1: Calibration Data for this compound

| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area |

| 1 | e.g., 12.34 | e.g., 5000 |

| 5 | e.g., 12.34 | e.g., 25000 |

| 10 | e.g., 12.35 | e.g., 51000 |

| 25 | e.g., 12.35 | e.g., 126000 |

| 50 | e.g., 12.36 | e.g., 252000 |

| 100 | e.g., 12.36 | e.g., 505000 |

Table 2: Sample Analysis Results

| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |

| Sample A | e.g., 12.35 | e.g., 187500 | e.g., 37.5 |

| Sample B | e.g., 12.36 | e.g., 62500 | e.g., 12.5 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Mass Spectrometry Analysis of 4-Ethyl-2,6-dimethylheptane

Abstract

This application note provides a detailed protocol for the analysis of 4-Ethyl-2,6-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a standard operating procedure for sample preparation, GC-MS parameter setup, and data analysis. Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this document presents a predicted fragmentation pattern based on established principles of electron ionization mass spectrometry for branched alkanes. The information is intended to guide researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Introduction

This compound is a saturated branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol .[1][2][3] As a volatile organic compound, its analysis is effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying components in a mixture.[4][5] This document outlines the expected mass spectrometric behavior of this compound under electron ionization (EI) and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization at 70 eV, branched alkanes undergo characteristic fragmentation through C-C bond cleavage, leading to the formation of stable secondary and tertiary carbocations. The molecular ion ([M]⁺•) peak for alkanes is often of low abundance or entirely absent. For this compound (m/z 156), fragmentation is expected to be favored at the branching points, leading to the loss of various alkyl radicals.

The most intense peaks in the spectrum are predicted to arise from cleavages that result in the most stable carbocations. The predicted fragmentation pathway is illustrated in the diagram below.

Predicted Electron Ionization (EI) Mass Spectral Data

The following table summarizes the major predicted mass-to-charge ratios (m/z) and their plausible relative abundances for this compound.

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance (%) | Postulated Ion Structure / Loss |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 85 | 45 | [C₆H₁₃]⁺ |

| 127 | 10 | [M - C₂H₅]⁺ |

| 156 | <1 | [M]⁺• (Molecular Ion) |

Diagrams and Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the primary cleavage points on the this compound molecule and the resulting fragment ions that are likely to be observed in an EI mass spectrum.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

The logical flow for analyzing a sample using GC-MS is depicted in the workflow diagram below.

Caption: Standard experimental workflow for GC-MS analysis.

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument parameters may require optimization for specific systems.[4]

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as n-hexane or ethyl acetate.

-

Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1-100 µg/mL).

-

If analyzing complex matrices, appropriate sample extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) may be necessary.

GC-MS Instrumentation and Parameters

The following table details typical parameters for a standard GC-MS system.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Injection Volume | 1 µL |

| Inlet Mode | Split (e.g., 50:1 ratio) or Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | - Initial Temp: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40 - 200 |

| Scan Rate | ~2 scans/sec |

| Solvent Delay | 3 minutes |

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Compare the acquired spectrum with a reference library (e.g., NIST) if available, or with the predicted fragmentation pattern provided in this note.

-

For quantitative analysis, generate a calibration curve using the prepared standards by plotting peak area against concentration.

Conclusion